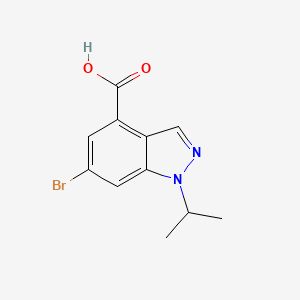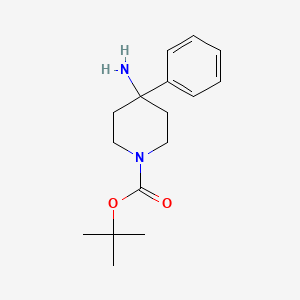![molecular formula C8H10BNO2 B1374410 7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol CAS No. 1335095-08-3](/img/structure/B1374410.png)
7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol is a heterocyclic compound containing both boron and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol typically involves the reduction of a carboxylic ester to form the desired oxaborinin structure. This can be achieved using various reducing agents under controlled conditions . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclic boronates using oxidizing agents like nitric acid.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic aromatic substitution reactions can occur, particularly involving the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation and various reducing agents for reduction reactions. The conditions typically involve controlled temperatures and inert atmospheres to maintain the stability of the compound .
Major Products Formed
The major products formed from these reactions include cyclic boronates and other derivatives that retain the oxaborinin core structure .
Scientific Research Applications
7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol involves its interaction with molecular targets such as enzymes. For example, it can bind to the active site of carbonic anhydrase, inhibiting its activity . This interaction is facilitated by the compound’s ability to form stable complexes with the enzyme, disrupting its normal function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxaboroles and boronic acids, which share structural features and chemical properties with 7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol .
Uniqueness
What sets this compound apart is its specific combination of boron and nitrogen within a heterocyclic framework, which imparts unique reactivity and potential for diverse applications .
Properties
IUPAC Name |
1-hydroxy-3,4-dihydro-2,1-benzoxaborinin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5,11H,3-4,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFYNSWNCDQADT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CCO1)C=CC(=C2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-benzylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B1374333.png)











